

Theoretical and Experimental Elucidation of N-Ethyl 3-nitrobenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: *N-Ethyl 3-nitrobenzenesulfonamide*

Cat. No.: *B1336791*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the structural analysis of **N-Ethyl 3-nitrobenzenesulfonamide**. Due to the limited availability of specific experimental data for this compound in published literature, this document outlines established protocols and computational approaches based on studies of analogous sulfonamide structures. The quantitative data presented herein is illustrative and derived from typical findings for structurally related molecules to serve as a benchmark for future research.

Molecular Structure and Properties

N-Ethyl 3-nitrobenzenesulfonamide is an organic compound featuring a benzene ring substituted with a nitro group and an N-ethylsulfonamide group. Its chemical properties are dictated by the interplay of these functional groups. The molecular formula is $C_8H_{10}N_2O_4S$, and it has a molecular weight of approximately 230.24 g/mol .^[1]^[2]

Synthesis and Experimental Characterization

A common and effective method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.^[3]

The synthesis of **N-Ethyl 3-nitrobenzenesulfonamide** can be achieved by the reaction of 3-nitrobenzenesulfonyl chloride with ethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Procedure:

- 3-nitrobenzenesulfonyl chloride (1.0 equiv) is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
- The solution is cooled to 0 °C in an ice bath.
- Ethylamine (1.2 equiv) and a non-nucleophilic base like triethylamine (1.5 equiv) are added dropwise to the stirred solution.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours, with progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **N-Ethyl 3-nitrobenzenesulfonamide**.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state.

Protocol for Crystal Growth and Data Collection:

- High-purity **N-Ethyl 3-nitrobenzenesulfonamide** is dissolved in a minimal amount of a suitable solvent (e.g., acetone, ethanol).
- A co-solvent in which the compound is less soluble (e.g., hexane, water) is slowly introduced via vapor diffusion or layering.

- The solution is left undisturbed at a constant temperature to allow for the slow growth of single crystals.
- A suitable crystal is mounted on a goniometer and subjected to X-ray diffraction analysis. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- The resulting diffraction pattern is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.

Theoretical (Computational) Studies

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric, electronic, and vibrational properties of molecules.

Geometry Optimization and Vibrational Frequency Analysis:

- An initial 3D structure of **N-Ethyl 3-nitrobenzenesulfonamide** is generated using molecular modeling software.
- The geometry of the molecule is optimized in the gas phase using DFT, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p).^[4] This process finds the lowest energy conformation of the molecule.
- Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
- Calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data.

Data Presentation: Structural Parameters

The following tables summarize the kind of quantitative data that would be obtained from the experimental and theoretical studies described. The values are hypothetical, based on data from similar sulfonamide structures.^[5]

Table 1: Hypothetical Geometrical Parameters for **N-Ethyl 3-nitrobenzenesulfonamide**
(Optimized by DFT/B3LYP/6-311++G(d,p))

Bond Lengths	Value (Å)	Bond Angles	Value (°) **	Dihedral Angles	Value (°) **
S-O1	1.435	O1-S-O2	120.5	O1-S-N-C7	55.0
S-O2	1.435	O1-S-N	107.2	O2-S-N-C7	-175.0
S-N	1.640	O2-S-N	107.2	C1-S-N-C7	-60.2
S-C1	1.770	O1-S-C1	108.5	S-N-C7-C8	178.5
N-C7	1.475	O2-S-C1	108.5	C3-C4-N2-O3	179.8
C7-C8	1.530	N-S-C1	104.5	C5-C4-N2-O4	-0.2
C3-N2	1.470	S-N-C7	118.0		
N2-O3	1.225	N-C7-C8	110.0		
N2-O4	1.225	C2-C3-N2	119.0		

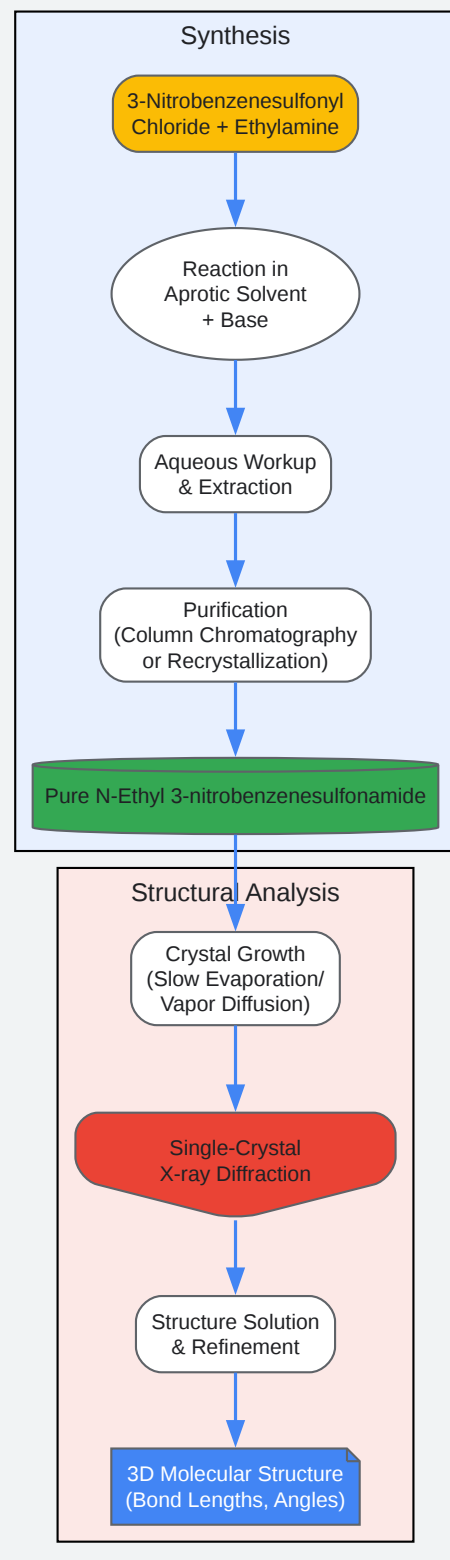
Table 2: Hypothetical Vibrational Frequencies for **N-Ethyl 3-nitrobenzenesulfonamide**

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Experimental IR (cm ⁻¹)	Experimental Raman (cm ⁻¹)
N-H Stretch (if primary/secondary)	N/A	N/A	N/A
C-H (Aromatic) Stretch	3100-3000	3085	3088
C-H (Aliphatic) Stretch	2980-2900	2975, 2940	2978, 2942
S=O Asymmetric Stretch	1350-1310	1345	1348
S=O Symmetric Stretch	1165-1145	1160	1162
NO ₂ Asymmetric Stretch	1540-1520	1530	1533
NO ₂ Symmetric Stretch	1355-1345	1350	1352
S-N Stretch	940-900	935	938
C-S Stretch	800-600	740	741

Visualizations: Workflows and Structures

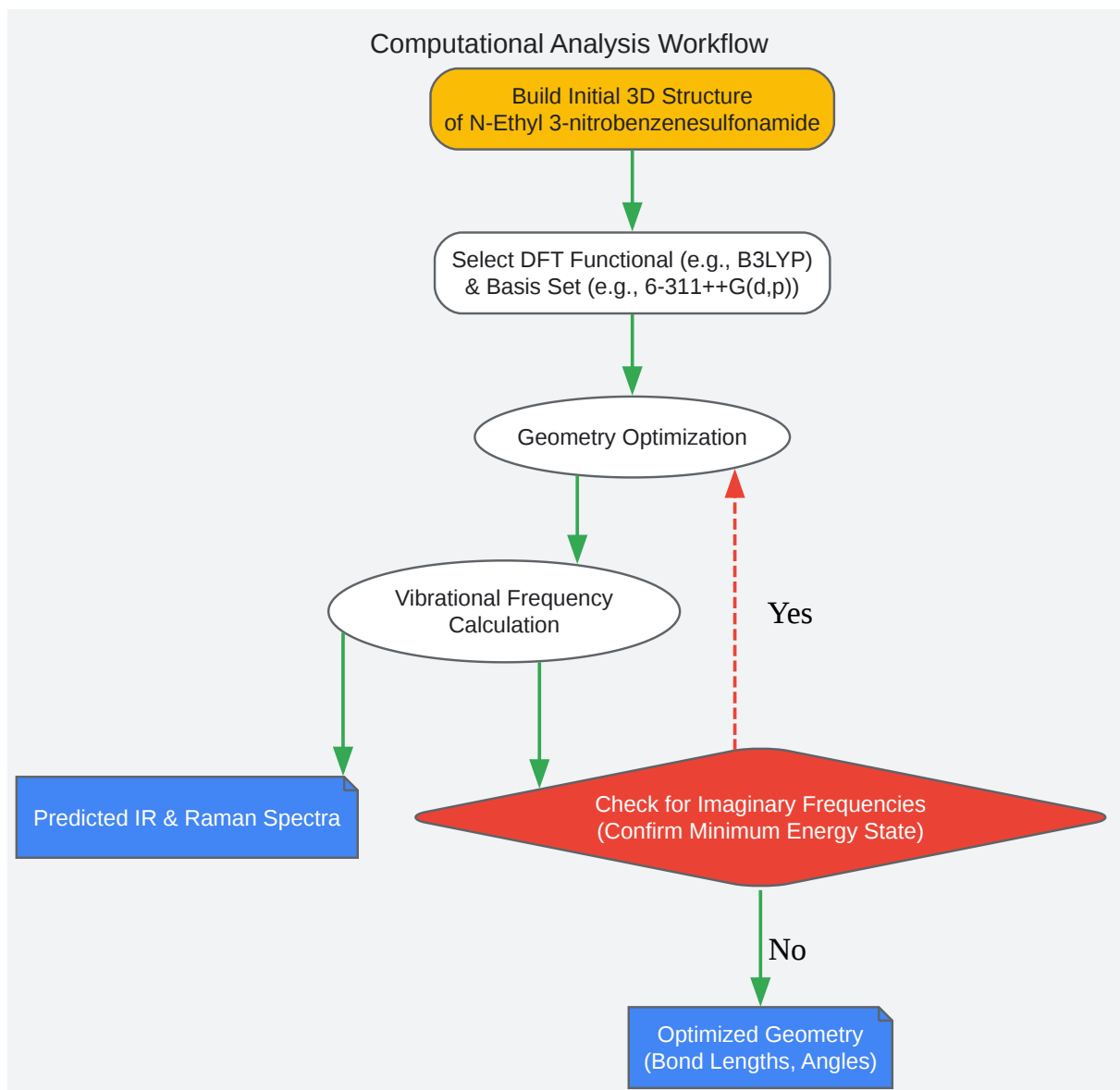
The following diagrams illustrate the logical workflows for the experimental and computational analysis of **N-Ethyl 3-nitrobenzenesulfonamide**.

Experimental Characterization Workflow



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Experimental Characterization Workflow



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Computational Analysis Workflow

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